molecular formula C22H28N2O4S B11350057 N-(2-methoxy-5-methylphenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-(2-methoxy-5-methylphenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11350057
M. Wt: 416.5 g/mol
InChI Key: SHEBDRATVGQKGG-UHFFFAOYSA-N
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Description

N-(2-METHOXY-5-METHYLPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a methanesulfonyl group, and methoxy and methyl substituents on the phenyl rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXY-5-METHYLPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate amine and aldehyde precursors.

    Introduction of the Methanesulfonyl Group: This step involves the reaction of the piperidine derivative with methanesulfonyl chloride under basic conditions.

    Substitution Reactions: The methoxy and methyl groups are introduced through electrophilic aromatic substitution reactions using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXY-5-METHYLPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo further substitution reactions to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the carbonyl group can produce piperidinol derivatives.

Scientific Research Applications

N-(2-METHOXY-5-METHYLPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-METHOXY-5-METHYLPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(2-METHOXY-5-METHYLPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE: can be compared with other piperidine derivatives and sulfonamide compounds, such as:

Uniqueness

The uniqueness of N-(2-METHOXY-5-METHYLPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H28N2O4S

Molecular Weight

416.5 g/mol

IUPAC Name

N-(2-methoxy-5-methylphenyl)-1-[(4-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C22H28N2O4S/c1-16-4-7-18(8-5-16)15-29(26,27)24-12-10-19(11-13-24)22(25)23-20-14-17(2)6-9-21(20)28-3/h4-9,14,19H,10-13,15H2,1-3H3,(H,23,25)

InChI Key

SHEBDRATVGQKGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=C(C=CC(=C3)C)OC

Origin of Product

United States

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